1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone
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Overview
Description
1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone is a chemical compound that is commonly used in scientific research. It is a piperazine derivative with a pyrrole-3-carbonyl group attached to it. This compound has a wide range of applications in the field of biochemistry and pharmacology.
Mechanism of Action
The exact mechanism of action of 1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems in the brain. This compound has been found to affect the levels of dopamine, serotonin, and norepinephrine in the brain, which are all important neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects:
1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to improved mood and decreased anxiety. This compound has also been found to have analgesic properties, making it useful in the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone in lab experiments is its relatively low cost and ease of synthesis. This compound is also stable and can be stored for long periods of time. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of future directions for research involving 1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone. One area of research is the development of new drugs and therapies for a variety of diseases. This compound has been found to have potential in the treatment of depression, anxiety, and pain. Another area of research is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound affects neurotransmitter systems in the brain. Finally, there is potential for this compound to be used in the development of new imaging techniques for studying the brain.
Synthesis Methods
The synthesis of 1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone involves the reaction of piperazine with 2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylic acid chloride. The resulting product is then treated with ethanone to form the final compound. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone has a wide range of applications in scientific research. It is commonly used as a research tool to study the mechanisms of various biological processes. This compound has been found to be particularly useful in studying the effects of drugs on the central nervous system. It is also used in the development of new drugs and therapies for a variety of diseases.
properties
IUPAC Name |
1-[4-(2,5-dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-11(2)19-12(3)10-15(13(19)4)16(21)18-8-6-17(7-9-18)14(5)20/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAZCIJUFDGOGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C)C)C(=O)N2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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